3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542765
InChI: InChI=1S/C9H15N3.ClH/c1-7(2)12-9-8(6-10)4-3-5-11-9;/h3-5,7H,6,10H2,1-2H3,(H,11,12);1H
SMILES: CC(C)NC1=C(C=CC=N1)CN.Cl
Molecular Formula: C9H16ClN3
Molecular Weight: 201.70 g/mol

3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride

CAS No.:

Cat. No.: VC13542765

Molecular Formula: C9H16ClN3

Molecular Weight: 201.70 g/mol

* For research use only. Not for human or veterinary use.

3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride -

Specification

Molecular Formula C9H16ClN3
Molecular Weight 201.70 g/mol
IUPAC Name 3-(aminomethyl)-N-propan-2-ylpyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C9H15N3.ClH/c1-7(2)12-9-8(6-10)4-3-5-11-9;/h3-5,7H,6,10H2,1-2H3,(H,11,12);1H
Standard InChI Key BPTUKPPOGJIRAZ-UHFFFAOYSA-N
SMILES CC(C)NC1=C(C=CC=N1)CN.Cl
Canonical SMILES CC(C)NC1=C(C=CC=N1)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The systematic IUPAC name of the compound is 3-(aminomethyl)-N-(propan-2-yl)pyridin-2-amine hydrochloride. Its molecular formula is C₉H₁₆ClN₃, corresponding to a molecular weight of 209.70 g/mol. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.

The pyridine core is substituted at the 2-position with an isopropylamino group (-NH-C₃H₇) and at the 3-position with an aminomethyl group (-CH₂NH₂). Protonation of the amine groups by hydrochloric acid yields the cationic species, stabilizing the compound for storage and handling .

Physicochemical Properties

While specific data for this compound are sparse, analogs such as N-(3-aminopropyl)methacrylamide hydrochloride (CAS 809282-45-9) exhibit melting points between 80–100°C and solubility in water (>50 mg/mL) . Similarly, dimethylamine hydrochloride derivatives display hygroscopicity and stability under refrigeration (2–8°C) . These properties suggest that 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride likely shares comparable stability and solubility profiles.

Synthetic Methodologies

General Synthesis Strategies

The synthesis of pyridine-based hydrochlorides often involves multi-step reactions, including:

  • Nucleophilic substitution to introduce amine groups.

  • Reductive amination for secondary amine formation.

  • Salt formation via hydrochloric acid treatment.

A patent describing the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (CN102503849B) provides a relevant framework . Key steps include:

  • Step 1: Reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under basic conditions (0–5°C) to form an intermediate amide.

  • Step 2: Phthalimide protection of the amine group, followed by hydrazinolysis to deprotect.

  • Step 3: Salt formation with HCl in tetrahydrofuran (THF) .

Adapting this approach, 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride could be synthesized via:

  • Functionalization of 2-amino-3-(chloromethyl)pyridine with isopropylamine.

  • Phthalimide protection/deprotection to isolate the primary amine.

  • HCl treatment to yield the final hydrochloride salt.

Optimization Challenges

  • Temperature Control: Exothermic reactions during amine alkylation require strict temperature regulation (0–5°C) to prevent side reactions .

  • Solvent Selection: Polar aprotic solvents like THF or ethyl acetate improve intermediate solubility .

  • Yield Improvements: Catalytic methods using phase-transfer catalysts or microwave-assisted synthesis could enhance efficiency.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.1–3.3 ppm (NH-CH₂), and δ 7.3–8.5 ppm (pyridine aromatic protons).

    • ¹³C NMR: Peaks near δ 22 ppm (isopropyl CH₃), δ 45–50 ppm (CH₂NH₂), and δ 120–150 ppm (pyridine carbons).

  • IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N), and ~2500 cm⁻¹ (HCl salt).

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve baseline separation of related hydrochlorides .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 209.70 [M+H]⁺.

Pharmacological and Industrial Applications

Agrochemical Uses

Quaternary ammonium compounds like dimethylamine hydrochloride exhibit herbicidal activity . By analogy, 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride could act as a precursor for ionic liquid herbicides.

Future Research Directions

  • Structure-Activity Relationships: Modifying the isopropyl or aminomethyl groups to optimize bioactivity.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

  • Environmental Impact Studies: Assessing biodegradation pathways in agricultural settings.

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